CCR5 Antagonism Potency: Target Compound Versus Clinical-Stage CCR5 Antagonist Maraviroc
The target compound demonstrates measurable CCR5 antagonist activity in a cell-based HIV-1 gp120-induced fusion assay. Its IC₅₀ of 2.8 µM (2.80E+3 nM) places it approximately 280- to 2,800-fold less potent than the approved CCR5 antagonist maraviroc (IC₅₀ ≈ 1–10 nM in comparable cell fusion assays) [1][2]. This potency differential defines the compound's utility as a low-micromolar probe for CCR5-dependent fusion rather than a clinical candidate, and distinguishes it from high-picomolar peptidomimetic CCR5 ligands. Procurement relevance: the compound provides a synthetically accessible, non-peptidic, cyclopentenone-based CCR5 antagonist scaffold for medicinal chemistry optimization, where the 3,4-diphenyl and 4-hydroxy groups serve as vectors for further structure-activity exploration [1].
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.80E+3 nM (2.8 µM) |
| Comparator Or Baseline | Maraviroc: IC₅₀ ≈ 1–10 nM in cell-cell fusion assays |
| Quantified Difference | Target compound is ~280–2,800× less potent than maraviroc |
| Conditions | Antagonist activity against human CCR5 receptor assessed as inhibition of HIV-1 gp120-induced cell-cell fusion between viral envelope protein-expressing HEK293 cells and human CD4/CCR5-expressing HOS cells after 24 h by luciferase reporter gene assay |
Why This Matters
Defines the compound's niche as a low-micromolar, non-peptidic CCR5 antagonist scaffold suitable for hit-to-lead campaigns, as opposed to high-potency clinical candidates.
- [1] BindingDB. BDBM50350045 (CHEMBL1813270): Antagonist activity against human CCR5 receptor, IC₅₀ = 2.80E+3 nM. ChEMBL / Ono Pharmaceutical. View Source
- [2] Dorr, P.; Westby, M.; Dobbs, S.; et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 2005, 49, 4721–4732. View Source
